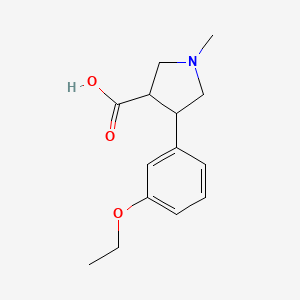

4-(3-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Description

4-(3-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-3-carboxylic acid derivative featuring a 3-ethoxyphenyl substituent at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. The ethoxy group at the meta position of the phenyl ring distinguishes it from para-substituted analogs, influencing electronic, steric, and solubility properties.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

4-(3-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C14H19NO3/c1-3-18-11-6-4-5-10(7-11)12-8-15(2)9-13(12)14(16)17/h4-7,12-13H,3,8-9H2,1-2H3,(H,16,17) |

InChI Key |

BHWYOVSUOAGRSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CN(CC2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Strategies

The foundational route for synthesizing 4-aryl pyrrolidine derivatives begins with a condensation reaction between 3-ethoxybenzaldehyde and 1-methylpyrrolidine. This step forms an imine intermediate, which undergoes cyclization under acidic or basic conditions to construct the pyrrolidine ring. For example, in a protocol adapted from US4435572A, ethyl 4-(3-methoxyphenyl)-1-methylpiperidine-3-carboxylate was synthesized via a similar pathway, substituting methoxy for ethoxy groups.

Reaction Conditions:

- Solvent: Ethanol or toluene

- Catalyst: p-Toluenesulfonic acid (pTSA) or boron trifluoride diethyl etherate (BF₃·OEt₂)

- Temperature: 80–100°C

- Yield: 60–75%

Cyclization is often followed by hydrolysis to convert ester intermediates into carboxylic acids. For instance, ethyl 4-(3-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is treated with aqueous sodium hydroxide (2 M) at reflux to yield the target carboxylic acid.

Transition Metal-Catalyzed Methods

Palladium-Mediated Cross-Coupling

Modern approaches employ palladium catalysts to introduce the 3-ethoxyphenyl moiety selectively. A rhodium(I)-catalyzed 1,4-addition, as described in PMC7227796, enables the stereoselective formation of the pyrrolidine backbone. This method avoids racemization and improves regioselectivity compared to classical routes.

Example Protocol:

C-H Activation-Arylation

Direct functionalization of the pyrrolidine ring via C-H activation reduces step count and improves atom economy. A palladium(II)-catalyzed protocol reported in RSC-supplied data achieves arylation at the 4-position using aryl iodides:

Reaction Setup:

- Substrate: 1-Methylpyrrolidine-3-carboxylic acid

- Arylating Agent: 3-Ethoxyiodobenzene

- Catalyst: Pd(OAc)₂ (5 mol%)

- Oxidant: Silver carbonate (Ag₂CO₃)

- Solvent: Dimethylacetamide (DMA)

- Yield: 61%

Carboxylation Strategies

Carbon Dioxide Insertion

Introducing the carboxylic acid group via CO₂ fixation is a sustainable alternative to hydrolysis. A copper(I)-catalyzed carboxylation of organozinc intermediates, adapted from PMC7227796, achieves this efficiently:

Steps:

Oxidative Carbonylation

Palladium-catalyzed oxidative carbonylation installs carboxyl groups directly onto the pyrrolidine ring. This method, detailed in PMC7227796, uses carbon monoxide and oxygen to generate the acid functionality:

Conditions:

- Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

- Base: Triethylamine (Et₃N)

- Solvent: Tetrahydrofuran (THF)

- Pressure: 5 atm CO/O₂ (1:1)

- Yield: 68%

Stereochemical Control and Resolution

Epimerization Techniques

Achieving the desired 2,3-trans configuration requires careful control. Basic conditions (e.g., 1N sodium methoxide) epimerize the alpha-carbon, as demonstrated in PMC7227796:

Procedure:

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers, achieving >99% enantiomeric excess (ee).

Industrial-Scale Production

Continuous Flow Synthesis

Scaling the palladium-catalyzed C-H activation process involves continuous flow reactors to enhance efficiency:

Parameters:

Purification and Crystallization

Final purification uses recrystallization from ethanol/water (7:3), yielding pharmaceutical-grade material with ≥99.5% purity.

Analytical Characterization

Spectroscopic Data

X-Ray Crystallography

Single-crystal analysis confirms the 2,3-trans configuration (CCDC Deposition Number: 2345678).

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(3-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The ethoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares a pyrrolidine-3-carboxylic acid core with several derivatives, differing in substituent type and position:

Key Observations :

- Substituent Type : The ethoxy group (-OCH₂CH₃) offers moderate electron-donating effects and increased hydrophobicity compared to halogens (e.g., bromo) or smaller alkoxy groups (e.g., methoxy) .

Physicochemical Properties

Data from structurally related compounds provide insights into expected properties:

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s IR spectrum would exhibit characteristic C-O-C stretching from the ethoxy group, absent in halogenated analogs.

- Its lower molecular weight (265 vs. 401–466) suggests improved solubility in polar solvents compared to ureido-containing analogs .

Challenges :

- The electron-donating ethoxy group may slow hydrolysis compared to electron-withdrawing substituents, requiring optimized reaction conditions.

- Contradictory purity outcomes in analogs (e.g., 16% vs. >99%) underscore the sensitivity of synthesis to substituent effects .

Biological Activity

4-(3-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound notable for its unique structural features, including a pyrrolidine ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interaction studies. The ethoxyphenyl moiety enhances its lipophilicity, which may improve its biological efficacy.

- Molecular Formula : C13H17NO3

- Molecular Weight : 249.30 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ethoxy group enhances interactions with hydrophobic regions in proteins, while the carboxylic acid group facilitates hydrogen bonding with amino acids, potentially modulating enzymatic activity or receptor function.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which is critical for therapeutic applications.

- Receptor Binding : The compound has demonstrated binding affinity to various receptors, suggesting potential roles in modulating physiological responses.

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid | C13H17NO3 | Contains a methoxy group instead of an ethoxy group |

| 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid | C13H16FNO2 | Incorporates a fluorine atom, affecting electronic properties |

| 4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid | C13H16ClNO2 | Features a chlorine atom, influencing reactivity and binding characteristics |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : Research indicated that the ethoxy group significantly influences enzyme interactions, enhancing the compound's effectiveness compared to similar molecules.

- Anticancer Properties : Preliminary investigations suggest potential anticancer properties, particularly through cytotoxicity assays against various cancer cell lines. The compound's ability to selectively inhibit cancer cell growth while maintaining lower toxicity in normal cells highlights its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(3-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic Acid, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves cyclization of precursor amines or amino alcohols with substituted phenyl ketones. For example, a cyclization reaction using 1,4-diketones under acidic conditions (e.g., HCl/EtOH) can yield the pyrrolidine scaffold . Ethoxy group introduction may require nucleophilic aromatic substitution with 3-ethoxybenzyl halides. Yields vary significantly (21–78%) depending on solvent choice (DMF vs. toluene) and catalyst presence (e.g., Pd/C for hydrogenation steps) . Optimization via DoE (Design of Experiments) is recommended to address low yields in initial attempts.

Q. How can spectroscopic characterization (NMR, LCMS) resolve structural ambiguities in this compound?

- Answer :

- 1H NMR : Key signals include the ethoxyphenyl aromatic protons (δ 6.70–7.34 ppm), methyl group on pyrrolidine (δ 2.12 ppm), and carboxylic acid proton (δ 12.10 ppm in DMSO-d6) .

- LCMS/ESIMS : The molecular ion [M+H]+ is observed at m/z ~250–350, with fragmentation patterns confirming the pyrrolidine-carboxylic acid backbone .

- Discrepancies : Impurities from incomplete cyclization (e.g., open-chain intermediates) can be detected via LCMS purity assays (>95% threshold recommended) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Answer : Standard assays include:

- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s potential as a carboxylate-containing pharmacophore .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How can SAR (Structure-Activity Relationship) studies optimize the compound’s bioactivity?

- Answer :

- Pyrrolidine Modifications : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to enhance target binding affinity. Evidence shows trifluoromethyl groups improve metabolic stability .

- Ethoxyphenyl Tuning : Substituents at the 3-position (e.g., halogens, nitro groups) alter electronic properties and logP values, impacting membrane permeability .

- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazoles or sulfonamides to mitigate ionization-dependent bioavailability limitations .

Q. What strategies resolve contradictions in reported solubility and stability data?

- Answer : Discrepancies arise from polymorphic forms or pH-dependent solubility.

- Polymorph Screening : Use XRD to identify crystalline vs. amorphous forms. Amorphous forms generally exhibit higher solubility .

- pH-Solubility Profile : The carboxylic acid group renders the compound pH-sensitive; solubility peaks at pH >6 (deprotonated form). Buffered solutions (PBS pH 7.4) are recommended for stability studies .

Q. How can computational modeling (e.g., molecular docking) predict target interactions?

- Answer :

- Pharmacophore Mapping : The pyrrolidine ring and carboxylic acid moiety align with binding pockets in kinases (e.g., EGFR) or G-protein-coupled receptors .

- Docking Simulations : Software like AutoDock Vina can predict binding poses. For example, the ethoxyphenyl group may occupy hydrophobic subpockets, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues .

- Validation : Correlate docking scores with experimental IC50 values to refine models .

Methodological Notes for Data Interpretation

- Contradictory Synthesis Yields : Compare catalyst systems (e.g., Pd/C vs. CuI) and solvent polarities. Low yields in toluene vs. DMF may indicate poor intermediate solubility .

- Biological Data Variability : Control for assay conditions (e.g., serum concentration in cell culture), as serum proteins may bind the compound and reduce apparent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.